molecular formula C13H17NO4 B098274 N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide CAS No. 17016-65-8

N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide

Cat. No. B098274
CAS RN: 17016-65-8
M. Wt: 251.28 g/mol
InChI Key: AUQYLAKMWJNZTO-VJPOPMDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide, also known as DMOB, is a small molecule compound that has been widely used in scientific research. DMOB is a derivative of salicylamide and has been shown to have various biological activities, including anti-inflammatory, antiviral, and anticancer effects.

Mechanism of Action

The mechanism of action of N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide is not fully understood. However, it has been shown to inhibit the activity of O-GlcNAcase, an enzyme that removes O-GlcNAc modification from proteins. This leads to an increase in protein O-GlcNAcylation, which has been implicated in various cellular processes, including transcription, translation, and signal transduction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to increase the expression of glucose transporter 4 (GLUT4) in adipocytes, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide in lab experiments is its relatively low cost and easy availability. This compound has also been shown to have good stability and solubility in water. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to inhibit other enzymes besides O-GlcNAcase. In addition, the effects of this compound may be cell type-specific, and the optimal concentration and duration of treatment may vary depending on the experimental system used.

Future Directions

There are many potential future directions for research on N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide. One area of interest is the development of more potent and selective inhibitors of O-GlcNAcase. Another area of research is the study of the role of O-GlcNAcylation in various diseases, including cancer and diabetes. In addition, this compound may have potential applications in the development of antiviral therapies. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule compound with various biological activities. Its synthesis method has been optimized to produce high yields of pure this compound. This compound has been extensively studied for its potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer effects. Its mechanism of action involves the inhibition of O-GlcNAcase, leading to an increase in protein O-GlcNAcylation. This compound has many advantages for lab experiments, but also has limitations. There are many potential future directions for research on this compound, including the development of more potent and selective inhibitors of O-GlcNAcase and the study of its role in various diseases.

Synthesis Methods

The synthesis of N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide involves the reaction of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide with 2-aminobenzamide in the presence of silver carbonate. The resulting product is then deacetylated with sodium methoxide to obtain this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.

Scientific Research Applications

N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the replication of various viruses, including hepatitis B virus, human immunodeficiency virus, and influenza virus. This compound has also been found to have anti-inflammatory and anticancer effects. In addition, this compound has been used as a tool compound to study the role of O-GlcNAc modification in various biological processes.

properties

CAS RN

17016-65-8

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

N-[(2R,3R,4R)-3,6-dihydroxy-2-methyloxan-4-yl]benzamide

InChI

InChI=1S/C13H17NO4/c1-8-12(16)10(7-11(15)18-8)14-13(17)9-5-3-2-4-6-9/h2-6,8,10-12,15-16H,7H2,1H3,(H,14,17)/t8-,10-,11?,12+/m1/s1

InChI Key

AUQYLAKMWJNZTO-VJPOPMDVSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](CC(O1)O)NC(=O)C2=CC=CC=C2)O

SMILES

CC1C(C(CC(O1)O)NC(=O)C2=CC=CC=C2)O

Canonical SMILES

CC1C(C(CC(O1)O)NC(=O)C2=CC=CC=C2)O

synonyms

3-(Benzoylamino)-2,3,6-trideoxy-D-lyxo-hexopyranose

Origin of Product

United States

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